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Abstract

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, developed as a prodrug of piroxicam.[1][2] It was designe

Classification

Droxicam is systematically classified within established pharmacological and chemical taxonomies. Its primary classification is as a non-steroidal ant

Anatomical Therapeutic Chemical (ATC) Classification

The World Health Organization (WHO) assigns Droxicam the following ATC code, placing it within the musculoskeletal system category.[7][8]

Level

1st (Anatomical Main Group)

2nd (Therapeutic Subgroup)

3rd (Pharmacological Subgroup)

4th (Chemical Subgroup)

5th (Chemical Substance)

MeSH Pharmacological Classification

According to the Medical Subject Headings (MeSH) classification, Droxicam falls under several pharmacological actions, reflecting its therapeutic eff

MeSH Pharmacological Action

Anti-Inflammatory Agents, Non-Steroidal

Cyclooxygenase Inhibitors

Analgesics, Non-Narcotic

Platelet Aggregation Inhibitors

Pharmacological Profile
Pharmacodynamics

Droxicam itself is pharmacologically inactive. Its therapeutic effects are mediated entirely by its active metabolite, piroxicam.[6] The primary mechani

Mechanism of Action: Upon oral administration, droxicam is hydrolyzed in the gastrointestinal tract, releasing piroxicam.[3] Piroxicam then exerts its
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Pharmacokinetics

As a prodrug, droxicam's pharmacokinetic profile is characterized by its conversion to piroxicam. Unchanged droxicam is not detected in plasma fol
Absorption: Droxicam is absorbed from the gastrointestinal tract, where it is simultaneously converted to piroxicam.[5][11] This conversion process re

Distribution, Metabolism, and Excretion: Once converted to piroxicam, the pharmacokinetic properties are those of the active drug. Piroxicam has a s

Parameter

Tmax (piroxicam)

Bioavailability

Metabolism

Active Metabolite

Piroxicam Half-Life

digraph "Droxicam Pharmacokinetics" {

graph [bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#202124"];

Oral [label="Oral Administration\nof Droxicam"];

GIT [label="Gastrointestinal Tract\n(Stomach, Intestine)"];

Conversion [label="Hydrolysis:\nDroxicam -> Piroxicam"];

Absorption [label="Systemic Absorption\n(Piroxicam)"];

Distribution [label="Distribution to\nTarget Tissues"];

Action [label="COX Inhibition\n(Pharmacological Effect)", fillcolor="#FBBC05", fontcolor="#202124"1;
Metabolism [label="Hepatic Metabolism\n(CYP2C9)"];

Excretion [label="Renal Excretion\nof Metabolites"];

Oral -> GIT;

GIT -> Conversion;

Conversion -> Absorption;

Absorption -> Distribution;

Distribution -> Action;

Distribution -> Metabolism [label="Circulation"];
Metabolism -> Excretion;

p
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Therapeutic Efficacy and Clinical Applications

Droxicam was indicated for the relief of pain and inflammation in chronic inflammatory conditions.

e Primary Indications: Rheumatoid arthritis and osteoarthritis.

e Clinical Efficacy: Clinical trials demonstrated that droxicam (typically at 20 mg/day) has analgesic and anf
o In a 4-week study on osteoarthritis, droxicam was as effective as tenoxicam (20 mg/day), with a slight pre
o An 8-week, double-blind trial in patients with spinal osteoarthritis found no statistically significant di

o A 9-week study in rheumatoid arthritis patients concluded that droxicam (20 mg/day) was as effective as ir

Safety and Toxicology

» Gastrointestinal Tolerance: As a prodrug, droxicam was hypothesized to have less direct contact with the ga:

* Hepatotoxicity: Despite its favorable gastrointestinal profile, droxicam's clinical use was marred by repori

Key Experimental Protocols

The pharmacological properties of droxicam and its active metabolite have been characterized using a range of

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the ability of a test compound to inhibit edema formation following injection of a phlog

Methodology:

e Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are housed under standard laboratol
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e Acclimatization & Grouping: Animals are acclimatized to the laboratory environment. They are then randomly ¢

e Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmomete

e Drug Administration: The test compound (Droxicam), vehicle, or positive control is administered orally (p.o.

e Induction of Inflammation: 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline is injected :

e Paw Volume Measurement: Paw volume is measured again at specific time points after carrageenan injection (e.

e Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injectior
o % Inhibition = [(V c - V t) / V c] x 100

o Where V_c is the average edema volume in the control group and V_t is the average edema volume in the tree

digraph "Experimental Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#202124"];

Start [label="Start: Select Rats", shape=ellipse, fillcolor="#34A853"];
Acclimate [label="Acclimatize Animals\n(>48 hours)"];

Group [label="Randomize into Groups\n(Control, Droxicam, etc.)"];

Measurel [label="Measure Baseline\nPaw Volume (V0)"];

Admin [label="Administer Drug/Vehicle\n(Time = -1 hr)"];

Inject [label="Inject Carrageenan\n(Time = 0 hr)", fillcolor="#EA4335"];
Measure2 [label="Measure Paw Volume\n(Vl, V2, V3...)\nat 1, 2, 3, 4, 5 hrs"];
Calculate [label="Calculate Edema\n(AV = Vt - VO)"];

Analyze [label="Calculate % Inhibition\nvs. Control Group"];

End [label="End: Report Results", shape=ellipse, fillcolor="#34A853"];

Start -> Acclimate;
Acclimate -> Group;
Group -> Measurel;
Measurel -> Admin;
Admin -> Inject;
Inject -> Measure2;
Measure2 -> Calculate;
Calculate -> Analyze;
Analyze -> End;

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against the COX-1 and COX-2 isoforms.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1670963?utm_src=pdf-body
https://www.benchchem.com/product/b1670963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Objective: To quantify the concentration of the test compound required to inhibit 50% of the activity (IC50)

Methodology:

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are commonly used. Alternatively, cellular models «

COX-1 Activity (Thromboxane B2 Measurement):

Human whole blood is allowed to clot at 37°C for 60 minutes, which induces platelet activation and COX-1-n

The reaction is performed in the presence of various concentrations of the test compound (Piroxicam, as Dr

The reaction is stopped, serum is collected, and TXB2 levels are quantified using an Enzyme-Linked Immunos

COX-2 Activity (Prostaglandin E2 Measurement):
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Human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours to induce the expression of the

The LPS-primed blood is then incubated with various concentrations of the test compound.

Arachidonic acid is added to initiate the prostaglandin synthesis reaction.

The reaction is stopped, plasma is collected, and PGE2 levels are quantified by ELISA.

Data Analysis:

Concentration-response curves are generated by plotting the percentage inhibition of TXB2 (for COX-1) or F

The IC50 value for each isoform is determined from the resulting sigmoidal curve using non-linear regressi

The COX-2/C0X-1 selectivity ratio (IC50 COX-2 / IC50 COX-1) is calculated to determine the compound's isof
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Conclusion

Droxicam is a well-characterized NSAID of the oxicam class, acting as a prodrug for piroxicam. Its pharmacolo

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Droxicam - Wikipedia [en.wikipedia.org]

e 2. medkoo.com [medkoo.com]

« 3. Droxicam: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nim.nih.gov]
» 4. Pharmacological profile of droxicam - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. go.drugbank.com [go.drugbank.com]

6. Droxicam : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

7. Droxicam | C16H11N305S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]

« 8. ATCDDD - ATC/DDD Index [atcddd.fhi.no]

9. go.drugbank.com [go.drugbank.com]

¢ 10. medchemexpress.com [medchemexpress.com]

e 11. Pharmacokinetic profile of droxicam - PubMed [pubmed.ncbi.nim.nih.gov]

« 12. Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nim.nih.gov]
e 13. ClinPGx [clinpgx.org]

« 14. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Droxicam: A Comprehensive Pharmacological Profile and Classification]. BenchChem, [2025]. [Online PDF]. £

Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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